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Compound of Interest

Compound Name: 5-Chloroquinoxaline

Cat. No.: B1297631

For Immediate Release

This technical guide provides an in-depth overview of 5-Chloroquinoxaline, a heterocyclic
compound of significant interest to researchers, scientists, and drug development
professionals. This document outlines its chemical identity, synthesis, physicochemical
properties, and its emerging role in medicinal chemistry, particularly in the development of
novel therapeutic agents.

Core Chemical Information
CAS Number: 62163-09-1[1]

Molecular Formula: C8H5CIN2[2]
Molecular Weight: 164.59 g/mol [2]

IUPAC Name: 5-chloroquinoxaline
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Property Value Source

CAS Number 62163-09-1 ChemicalBook][1]
Molecular Formula C8H5CIN2 Stenutz[2]
Molecular Weight 164.59 g/mol Stenutz[2]
Synonyms 5-chloroquinoxaline ChemicalBook][1]

Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The
most common and versatile method for preparing the quinoxaline scaffold is the condensation
of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] This approach offers a
straightforward route to a wide array of substituted quinoxalines.

While a specific detailed protocol for the synthesis of 5-Chloroquinoxaline is not readily
available in the searched literature, a general and widely applicable experimental protocol for
the synthesis of quinoxaline derivatives is presented below. This can be adapted by using 3-
chloro-1,2-phenylenediamine as the starting material.

General Experimental Protocol for Quinoxaline
Synthesis

This protocol outlines a common method for the synthesis of quinoxaline derivatives via the
condensation of an o-phenylenediamine with a diketone, which can be adapted for the
synthesis of 5-Chloroquinoxaline.

Materials:

o-Phenylenediamine (or a substituted analog such as 3-chloro-o-phenylenediamine)

1,2-Diketone (e.g., benzil, 2,3-butanedione)

Ethanol or other suitable solvent

Catalyst (optional, e.g., acetic acid, Lewis acids)
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Procedure:

Dissolve the o-phenylenediamine derivative (1 equivalent) in a suitable solvent (e.g.,
ethanol) in a round-bottom flask.

e Add the 1,2-diketone (1 equivalent) to the solution.
« If required, add a catalytic amount of acid (e.g., a few drops of acetic acid).

e The reaction mixture is typically stirred at room temperature or heated under reflux. The
progress of the reaction should be monitored by thin-layer chromatography (TLC).

o Upon completion of the reaction, the solvent is removed under reduced pressure.

e The crude product is then purified, typically by recrystallization from a suitable solvent (e.g.,
ethanol) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives
exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-
inflammatory properties. The introduction of a chlorine atom at the 5-position can significantly
influence the compound's physicochemical properties and biological activity.

Anticancer Potential

Quinoxaline derivatives have shown considerable promise as anticancer agents, targeting
various mechanisms involved in tumor growth and progression.

1. Topoisomerase Inhibition:

A notable derivative, Chloroquinoxaline sulfonamide (CQS), has been identified as a
topoisomerase llo/p poison.[5] Topoisomerases are crucial enzymes that regulate DNA
topology and are essential for DNA replication and transcription.[6][7][8] By inhibiting these
enzymes, CQS can induce DNA damage and trigger apoptosis in cancer cells. CQS has
demonstrated activity against a range of human solid tumors in preclinical studies and has
entered Phase | clinical trials.[9][10]
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2. PI3K/mTOR Signaling Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin
(mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and
its dysregulation is a hallmark of many cancers.[2][11][12] Several quinoxaline derivatives have
been developed as potent inhibitors of the PISBK/mTOR pathway, demonstrating the potential of
this chemical class to target this key oncogenic signaling cascade.[2][9][11][13]

Below is a diagram illustrating the general workflow for screening potential anticancer
compounds like 5-Chloroquinoxaline.

Compound Synthesis In Vitro Screening Mechanism of Action Studies In Vivo Studies

Click to download full resolution via product page

A generalized workflow for the evaluation of 5-Chloroquinoxaline derivatives as potential
anticancer agents.

Other Therapeutic Areas

Beyond oncology, quinoxaline derivatives are being explored for a variety of other therapeutic
applications, leveraging their diverse biological activities.

Signaling Pathways of Interest

The PI3K/Akt/mTOR pathway is a central signaling node in cancer biology. Quinoxaline-based
inhibitors that target this pathway hold significant therapeutic promise.

The following diagram illustrates the PIBK/mTOR signaling pathway and the inhibitory action of
certain quinoxaline derivatives.
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Inhibition of the PISBK/mTOR signaling pathway by certain quinoxaline derivatives.

Conclusion

5-Chloroquinoxaline and its derivatives represent a promising class of compounds with
significant potential in drug discovery and development. Their versatile synthesis and broad
range of biological activities, particularly as anticancer agents targeting key signaling pathways
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like PI3BK/mTOR and enzymes such as topoisomerases, make them a focal point for ongoing
research. Further investigation into the specific mechanisms of action and structure-activity
relationships of 5-chloroquinoxaline derivatives will be crucial in unlocking their full
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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